molecular formula C27H17ClN4 B15333699 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole

9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole

Cat. No.: B15333699
M. Wt: 432.9 g/mol
InChI Key: NNQSRRVPVQLORL-UHFFFAOYSA-N
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Description

9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole is a carbazole-triazine hybrid compound featuring a carbazole moiety linked via a phenyl group to a 1,3,5-triazine ring substituted with chlorine (Cl) and phenyl groups at the 4- and 6-positions, respectively. This molecular architecture combines the electron-donating carbazole unit with the electron-withdrawing triazine group, making it a promising candidate for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) .

Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-10-2-1-3-11-18)29-26(31-27)21-14-6-9-17-24(21)32-22-15-7-4-12-19(22)20-13-5-8-16-23(20)32/h1-17H

InChI Key

NNQSRRVPVQLORL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole typically involves the reaction of carbazole with 4-chloro-6-phenyl-1,3,5-triazin-2-yl chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with increased oxidation states.

  • Reduction: Production of reduced carbazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.

Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

Medicine: Research is ongoing to explore its use in cancer therapy, given its structural similarity to other biologically active compounds.

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C21H13ClN4
  • Molecular Weight : 356.81 g/mol
  • Density : 1.36±0.1 g/cm³ (predicted)
  • Thermal Stability : High (decomposition temperature >300°C inferred from analogous compounds) .

Structural Analogues

The compound is structurally related to several triazine-carbazole derivatives, differing primarily in substituents and linkage positions. Key analogues include:

9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (CTRZ)
  • Structure : Features two phenyl groups at the 4- and 6-positions of the triazine, linked to carbazole via a single phenyl group.
  • Key Differences :
    • Substituents : CTRZ lacks the chloro group, which reduces electron-withdrawing strength compared to the target compound .
    • Optoelectronic Properties : CTRZ exhibits a lower LUMO (-2.75 eV vs. -2.75 eV for the target compound) due to the absence of chlorine, but similar HOMO levels (-6.06 eV) .
9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz)
  • Structure : Ortho-linked phenyl spacer between carbazole and triazine.
  • Key Differences :
    • Linkage Position : Ortho linkage in OSTrPhCz induces steric hindrance, reducing aggregation-induced quenching compared to para-linked analogues .
    • TADF Behavior : OSTrPhCz shows thermally activated delayed fluorescence (TADF), while the chloro-substituted target compound’s TADF behavior remains uncharacterized .
9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (Cz–Ph–TRZ)
  • Structure : Para-linked phenyl spacer.
  • Key Differences: Substituents: Lacks the chloro group, resulting in a higher LUMO (-2.75 eV vs. -2.75 eV for the target compound) but similar HOMO (-6.06 eV) .

Electronic and Optoelectronic Properties

Table 1: Electronic Properties Comparison

Compound HOMO (eV) LUMO (eV) TADF Thermal Stability (Td, °C)
Target Compound -6.06 -2.75 N/A >300 (predicted)
CTRZ -6.06 -2.75 No 320
OSTrPhCz -5.80 -2.60 Yes 310
Cz–Ph–TRZ -6.06 -2.75 No 315

Sources:

Key Observations :

Device Performance

Table 2: OLED Performance Metrics

Compound EQE (%) Efficiency Roll-off Host/Emitter Role
Target Compound N/A N/A Host (inferred)
CTRZ 18–22 Low Host
OSTrPhCz 25 Moderate Emitter
Cz–Ph–TRZ 20–25 Low Host

Sources:

Notable Trends:

  • Chloro substitution may reduce efficiency roll-off by enhancing thermal stability, as seen in analogous compounds .
  • Para-linked triazine-carbazole hosts (e.g., Cz–Ph–TRZ) outperform ortho-linked variants in EQE due to better charge transport .

Biological Activity

9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole, with the CAS number 1268244-56-9, is a complex organic compound that combines a triazine ring with a carbazole moiety. This unique structure contributes to its diverse biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C21H13ClN4
  • Molecular Weight : 364.80 g/mol
  • IUPAC Name : 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole

Synthesis

The synthesis of 9-[2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine with 9H-carbazole. Common methods include:

  • Reagents : Sodium hydride as a base.
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Inert atmosphere to prevent oxidation .

Antitumor Activity

Studies have shown that compounds similar to 9-[2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole exhibit significant antitumor properties. For instance:

  • A derivative demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Properties

Research indicates that the compound has notable antimicrobial activity:

  • In studies involving N-substituted carbazoles, compounds displayed excellent antibacterial effects against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored:

  • Compounds similar to this triazine-substituted carbazole have shown protective effects on neuronal cells against glutamate-induced injury at concentrations as low as 3 µM due to their antioxidative properties .

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Enhancement of oxidative stress leading to cell death in tumor cells.
  • Inhibition of Protein Interactions : Binding to specific proteins involved in cell survival pathways.

Case Studies and Research Findings

StudyFindings
Reddy et al., 2015Synthesized various N-substituted carbazoles showing antimicrobial activity against multiple pathogens .
Kumar et al., 2013Investigated neuroprotective effects; certain derivatives exhibited significant protection against neuronal injury .
MDPI ReviewHighlighted the importance of structural modifications for enhancing biological activity in triazine and carbazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic ester intermediates (e.g., 3,6-diborylated carbazole derivatives). Key steps include:

  • Step 1 : Functionalization of the carbazole core at the 3- and 6-positions with boronate groups (e.g., using pinacol boronic esters) to enable coupling with aryl halides.
  • Step 2 : Reaction with 2-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization for high-purity isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% typically required for optoelectronic applications) .
  • X-Ray Crystallography : For structural elucidation of crystalline derivatives, particularly when studying π-π stacking interactions in solid-state applications .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential inhalation risks from fine powders or solvents.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen alternative catalysts (e.g., PdCl₂(dppf)) or ligands (e.g., SPhos) to enhance reactivity.
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, THF) with bases like K₂CO₃ or Cs₂CO₃ to improve solubility of intermediates.
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. How to address contradictions in reported photophysical properties (e.g., emission wavelength variability)?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., electron-withdrawing Cl on triazine vs. electron-donating carbazole) using DFT calculations.
  • Aggregation Studies : Conduct concentration-dependent fluorescence assays to assess aggregation-caused quenching (ACQ) or enhancement (AIEE) .
  • Solvent Polarity Tests : Measure emission spectra in solvents of varying polarity (e.g., toluene vs. DMF) to isolate environmental effects .

Q. What strategies differentiate this compound from structurally similar carbazole-triazine hybrids?

  • Methodological Answer :

  • Comparative Electronic Profiling : Use cyclic voltammetry (CV) to compare HOMO/LUMO levels with analogs (e.g., triazine vs. phosphine oxide substituents).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition temperature >240°C) relative to less stable derivatives .
  • Charge Transport Studies : Fabricate organic field-effect transistors (OFETs) to measure hole/electron mobility differences .

Q. How to design experiments for optimizing optoelectronic device performance using this compound?

  • Methodological Answer :

  • Device Architecture : Test bilayer vs. bulk heterojunction structures in OLEDs or perovskite solar cells.
  • Doping Studies : Incorporate as a host material with iridium complexes (e.g., Ir(ppy)₃) to assess energy transfer efficiency.
  • Lifetime Testing : Accelerated aging under UV light and heat to evaluate degradation pathways .

Data Contradiction Analysis

  • Example : Discrepancies in reported fluorescence quantum yields (Φ).
    • Resolution :

Verify measurement conditions (e.g., integrating sphere calibration, excitation wavelength).

Compare solid-state vs. solution-phase Φ, as crystallinity impacts emission efficiency .

Re-synthesize the compound using standardized protocols to isolate batch-specific impurities .

Key Research Tools

Technique Application Reference
Suzuki Cross-CouplingSynthesis of aryl-carbazole derivatives
Time-Dependent DFTPredicting absorption/emission spectra
Factorial Design (DoE)Optimizing reaction conditions
Cyclic VoltammetryElectrochemical property analysis

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